molecular formula C20H18N2O3S2 B4397429 2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide

2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide

Cat. No.: B4397429
M. Wt: 398.5 g/mol
InChI Key: UWDCZFYGXFULOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methyl group, a sulfonyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-aminophenol with an aldehyde in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) under specific conditions . The reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) and may require exposure to radiation or specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to ensure cost-effectiveness and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-({[2-(phenylthio)phenyl]amino}sulfonyl)benzoic acid
  • 2-methyl-5-({[2-(phenylthio)phenyl]amino}sulfonyl)benzyl alcohol

Uniqueness

Compared to similar compounds, 2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide is unique due to its specific substitution pattern and the presence of both sulfonyl and phenylthio groups. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

2-methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-14-11-12-16(13-17(14)20(21)23)27(24,25)22-18-9-5-6-10-19(18)26-15-7-3-2-4-8-15/h2-13,22H,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDCZFYGXFULOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide
Reactant of Route 2
2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide
Reactant of Route 5
2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide
Reactant of Route 6
2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.